Malagashanine
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Overview
Description
Malagashanine is a natural product found in Strychnos, Strychnos myrtoides, and Strychnos diplotricha with data available.
Scientific Research Applications
Chemosensitizing Effects in Malaria Treatment
Malagashanine, a naturally occurring chemosensitizer, shows significant potential in enhancing the effectiveness of antimalarial drugs. It has been found to potentiate the action of chloroquine against chloroquine-resistant strains of Plasmodium falciparum, a parasite responsible for malaria. Notably, this compound enhances the effect of chloroquine without impacting the drug's inherent toxicity and cardiac toxicity. This suggests its safe combination with chloroquine for improved malaria treatment outcomes (Rafatro et al., 2000), (Ramanitrahasimbola et al., 1999).
Biochemical Tool for Understanding Chloroquine Resistance
This compound has been utilized as a biochemical tool to understand the mechanisms of chloroquine resistance and its reversal in Plasmodium falciparum. This involves studying its interaction with various antimalarials and assessing its impact on both the efflux and influx of chloroquine in drug-resistant strains, providing valuable insights for the development of more effective malaria treatments (Rasoanaivo & Razafimahefa, 2012), (Ramanitrahasimbola et al., 2006).
Pharmacokinetic and Metabolism Studies
Research on this compound extends to its pharmacokinetics and metabolism. Studies have been conducted to understand its metabolites, including the identification of new metabolites in rat urine and human liver microsomes, using techniques like electrospray mass and tandem mass spectrometry. This research provides essential information on how this compound is processed in the body, which is crucial for its potential therapeutic use (Rafatro et al., 2000).
Synthesis of this compound Analogues
Efforts have been made to synthesize this compound analogues, aiming to develop new modulators of chloroquine resistance in Plasmodium falciparum. These synthetic approaches involve multiple steps and aim to modify specific molecular structures to enhance the compound's effectiveness against malaria (Trigalo et al., 2004).
Interaction with Glutathione Transferase in Plasmodium falciparum
Research has also investigated this compound's interaction with glutathione transferase (PfGST) from Plasmodium falciparum, a protein associated with chloroquine resistance. This study aims to understand how natural products, including this compound, can affect PfGST's activity, contributing to the knowledge of chloroquine resistance mechanisms (Mangoyi et al., 2010).
Properties
CAS No. |
139682-33-0 |
---|---|
Molecular Formula |
C23H30N2O4 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
methyl (1R,5R,7R,8R,9R,12R,13S)-14-acetyl-4,9-dimethyl-10-oxa-4,14-diazapentacyclo[11.7.0.01,5.07,12.015,20]icosa-15,17,19-triene-8-carboxylate |
InChI |
InChI=1S/C23H30N2O4/c1-13-20(22(27)28-4)15-11-19-23(9-10-24(19)3)17-7-5-6-8-18(17)25(14(2)26)21(23)16(15)12-29-13/h5-8,13,15-16,19-21H,9-12H2,1-4H3/t13-,15-,16-,19-,20+,21+,23-/m1/s1 |
InChI Key |
MUNURTJJRWIXFH-IXBAYOQISA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]2C[C@@H]3[C@]4(CCN3C)[C@H]([C@@H]2CO1)N(C5=CC=CC=C45)C(=O)C)C(=O)OC |
SMILES |
CC1C(C2CC3C4(CCN3C)C(C2CO1)N(C5=CC=CC=C45)C(=O)C)C(=O)OC |
Canonical SMILES |
CC1C(C2CC3C4(CCN3C)C(C2CO1)N(C5=CC=CC=C45)C(=O)C)C(=O)OC |
Synonyms |
malagashanine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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